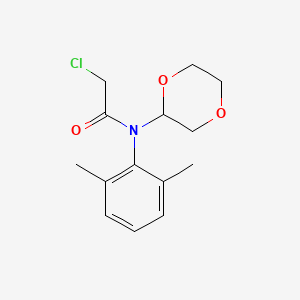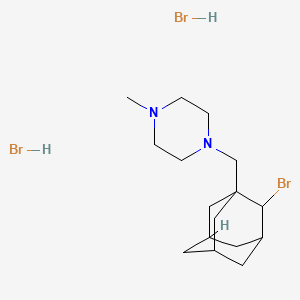
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide is a complex organic compound that features a bromine atom, a piperazine ring, and an adamantane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide typically involves a multi-step process. One common method includes the bromination of 1-(4-methyl-1-piperazinyl)methyladamantane, followed by the formation of the dihydrobromide salt. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-Iodo-1-(4-methyl-1-piperazinyl)methyladamantane.
Applications De Recherche Scientifique
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for creating novel materials with specific properties.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide
- 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile
Uniqueness
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Numéro CAS |
59177-67-2 |
|---|---|
Formule moléculaire |
C16H29Br3N2 |
Poids moléculaire |
489.1 g/mol |
Nom IUPAC |
1-[(2-bromo-1-adamantyl)methyl]-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C16H27BrN2.2BrH/c1-18-2-4-19(5-3-18)11-16-9-12-6-13(10-16)8-14(7-12)15(16)17;;/h12-15H,2-11H2,1H3;2*1H |
Clé InChI |
KETPWUGIGJJRHJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
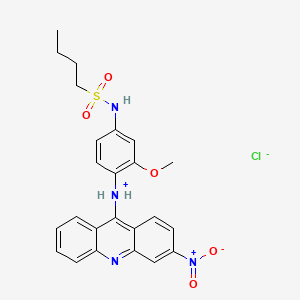
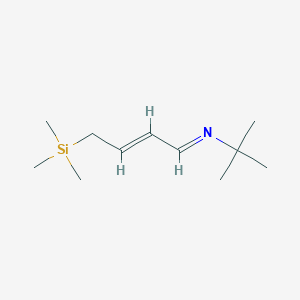
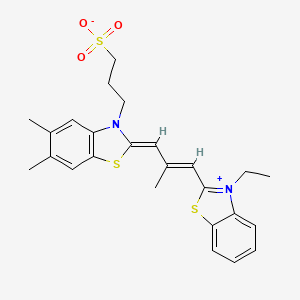
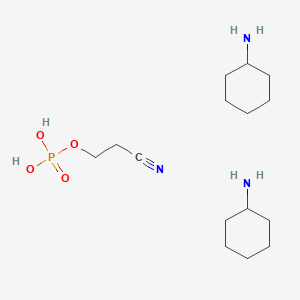
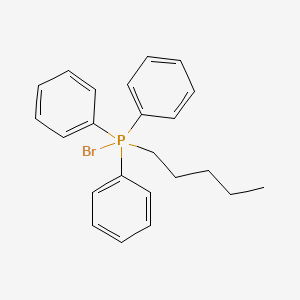
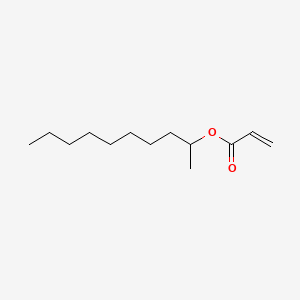
ammonium methyl sulfate](/img/structure/B13757663.png)


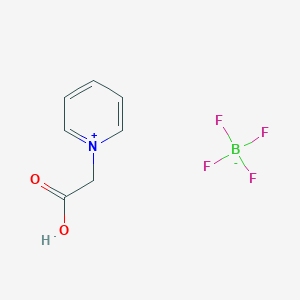
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
